N-(2-(Diethylamino)-3-propoxypropyl)-N'-phenylurea
Description
N-(2-(Diethylamino)-3-propoxypropyl)-N'-phenylurea is a synthetic urea derivative characterized by a phenyl group at one terminus and a diethylamino-propoxypropyl chain at the other. Structurally, it belongs to the N,N′-disubstituted urea family, which is known for diverse biological and chemical applications. The diethylamino group enhances solubility in polar solvents, while the propoxypropyl chain may influence membrane permeability. The urea backbone facilitates hydrogen bonding, a critical feature for interactions with biological targets .
Properties
CAS No. |
86398-89-2 |
|---|---|
Molecular Formula |
C17H29N3O2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-[2-(diethylamino)-3-propoxypropyl]-3-phenylurea |
InChI |
InChI=1S/C17H29N3O2/c1-4-12-22-14-16(20(5-2)6-3)13-18-17(21)19-15-10-8-7-9-11-15/h7-11,16H,4-6,12-14H2,1-3H3,(H2,18,19,21) |
InChI Key |
KIQIGQOPBDMNQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(CNC(=O)NC1=CC=CC=C1)N(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea typically involves multiple steps. One common method starts with the reaction of diethylamine with 3-chloropropanol to form 2-(diethylamino)-3-propoxypropane. This intermediate is then reacted with phenyl isocyanate to yield the final product, N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino or propoxypropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, modulating their activity. The propoxypropyl chain and phenylurea moiety contribute to the compound’s overall binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Structural and Functional Analogues
N-(2-Chloro-4-pyridyl)-N'-phenylurea (CPPU)
- Structure: Chloro-pyridyl substituent instead of diethylamino-propoxypropyl.
- Application : Widely used as a plant growth regulator (e.g., enhancing ramie fiber yield, grape fruit size, and pineapple weight) .
- Key Findings :
- Comparison: The chloro-pyridyl group in CPPU confers strong cytokinin-like activity, making it effective in agriculture. The target compound’s diethylamino-propoxypropyl chain may reduce phytotoxicity but lacks evidence for similar efficacy.
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea (CTPPU)
- Structure : Features electron-withdrawing groups (chloro, trifluoromethyl) on the phenyl ring.
- Application: Anticancer agent against non-small cell lung cancer (NSCLC) cells .
- Key Findings : Induces cell cycle arrest and inhibits NSCLC proliferation at micromolar concentrations.
- Comparison: The electron-withdrawing groups in CTPPU enhance binding to cellular targets like kinases.
3-[3-(Dimethylamino)propyl]-1-phenylurea
- Structure: Shorter alkyl chain (dimethylamino-propyl vs. diethylamino-propoxypropyl).
- Safety: Limited toxicological data; precautionary measures include avoiding inhalation and contact .
- Comparison: The dimethylamino group may reduce bioavailability compared to the diethylamino group. Both compounds share understudied safety profiles, highlighting the need for toxicological evaluation.
N-Phenyl-N'-(3-phenylpropyl)thiourea
- Structure : Thiourea (C=S) instead of urea (C=O).
- Comparison : The urea backbone in the target compound offers stronger hydrogen-bonding capacity, which may favor interactions with hydrophilic targets over thiourea’s hydrophobic preferences.
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
